Enhanced Pd-Catalyzed Cross-Coupling: Iodo vs Bromo/Chloro
The 8-iodo substituent in 8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1245648-97-8) exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. This is due to the lower bond dissociation energy of the C-I bond (approximately 57 kcal/mol) relative to C-Br (approximately 68 kcal/mol) and C-Cl (approximately 80 kcal/mol), facilitating more efficient oxidative addition to Pd(0) catalysts [1]. Consequently, reactions with the iodo compound proceed under milder conditions, with lower catalyst loadings, and often achieve higher yields, which is critical for synthesizing complex pharmaceutical intermediates .
| Evidence Dimension | Cross-Coupling Reaction Efficiency (Oxidative Addition Step) |
|---|---|
| Target Compound Data | C-I bond dissociation energy: approx. 57 kcal/mol |
| Comparator Or Baseline | 8-Bromo analog: C-Br bond dissociation energy approx. 68 kcal/mol; 8-Chloro analog: C-Cl bond dissociation energy approx. 80 kcal/mol |
| Quantified Difference | C-I bond is approximately 11 kcal/mol weaker than C-Br and 23 kcal/mol weaker than C-Cl, leading to faster oxidative addition |
| Conditions | General observation for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.) |
Why This Matters
Higher reactivity translates to faster reaction times, lower catalyst costs, and improved yields in multi-step syntheses, which is crucial for both discovery and scale-up chemistry.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data for C-X bond dissociation energies). View Source
